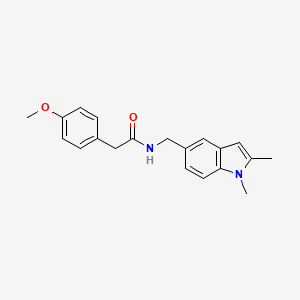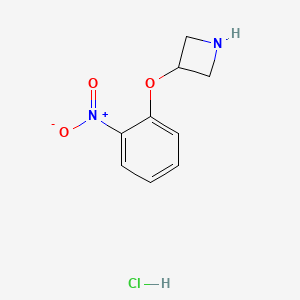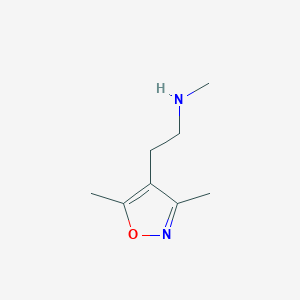
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide, also known as DIM-5, is a synthetic compound with potential applications in scientific research. It belongs to the class of indole-based compounds and has been found to exhibit interesting biological activities.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes or signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. It may also interact with cellular receptors or ion channels to modulate their activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its potential to exhibit multiple biological activities, which can be useful for studying various biological processes and diseases. Another advantage is that it is a synthetic compound, which means that its purity and structure can be well-controlled. However, one limitation of using this compound is its moderate yield and purity, which can make it challenging to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for the research on N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail to better understand how it interacts with cellular targets. Additionally, the synthesis of analogs of this compound with improved potency and selectivity could be explored. Finally, the use of this compound in combination with other compounds or therapies could be investigated to enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide involves the condensation of 1,2-dimethyl-1H-indole-5-carbaldehyde with 4-methoxyphenylacetic acid hydrazide in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography. The yield of the synthesis is moderate, and the purity of the product can be improved by further purification methods such as recrystallization.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has been found to exhibit interesting biological activities, making it a potential candidate for scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. These properties make this compound a useful compound for the study of various biological processes and diseases.
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-17-11-16(6-9-19(17)22(14)2)13-21-20(23)12-15-4-7-18(24-3)8-5-15/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFOJTBTHLKZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-indeno[1,2-b]pyridin-5-one O-(4-chlorobenzyl)oxime](/img/structure/B2722475.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2722479.png)

![Methyl 4-([(5-fluoro-2-thienyl)methyl]aminomethyl)benzoate](/img/structure/B2722482.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2722486.png)

![1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2722489.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide](/img/structure/B2722490.png)
![3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2722493.png)
![1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2722495.png)

![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2722498.png)